Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
JRTHRMZNXSYBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
DMAP acts as a nucleophilic catalyst, forming a zwitterionic intermediate with the chloro-quinoline precursor (Figure 1). This intermediate reacts with dimethylamine, regenerating DMAP for subsequent cycles. The catalytic cycle reduces reaction times from 10 days (uncatalyzed) to 24 hours while increasing yields to 54%.
Optimized Conditions
-
Solvent : Acetonitrile
-
Catalyst loading : 10 mol% DMAP
-
Temperature : 80°C
Advantages :
-
Eliminates stoichiometric amine bases.
-
Compatible with electron-deficient quinolines.
Green Synthesis Using Keplerate-Type Molybdenum Clusters
A solvent-free method employing the nanoporous polyoxomolybdate {Mo132} demonstrates exceptional efficiency for synthesizing fluoroquinolone derivatives.
Reaction Design
{Mo132} facilitates direct amination of 7-chloro-6-fluoroquinoline-3-carboxylic acid with dimethylamine. The catalyst’s Brønsted acid sites activate the substrate, while Lewis acid sites stabilize the transition state.
Performance Metrics
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 0 (control) | 80 | 120 | 45 |
| 0.04 | 80 | 30 | 88 |
| 0.08 | 80 | 20 | 95 |
Notable Features :
-
Recyclability: {Mo132} retains 92% activity after five cycles.
-
Environmental benefits: Water is the sole byproduct.
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction constructs the quinoline ring from isatin derivatives and ketones, offering a versatile route to functionalized quinolines.
Substrate Preparation
5-Fluoroisatin reacts with malonic acid in acetic acid to form 6-fluoroquinoline-4-carboxylic acid. Esterification with ethanol yields the ethyl ester precursor.
Yield and Scalability
Comparative Analysis of Preparation Methods
| Method | Key Step | Catalyst | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|
| Classical | Cyclocondensation | None | 40–50 | 5 days | High (toxic waste) |
| DMAP-Catalyzed | Nucleophilic substitution | DMAP | 54 | 24 hours | Moderate |
| {Mo132}-Assisted | Direct amination | {Mo132} | 95 | 20 minutes | Low |
| Pfitzinger/Suzuki | Ring construction & coupling | Pd(PPh₃)₄ | 64 | 12 hours | Moderate |
The {Mo132}-assisted method outperforms others in yield and sustainability, though it requires specialized catalysts. DMAP catalysis balances efficiency and simplicity for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Produces quinoline-3-carboxylic acid derivatives.
Reduction: Yields reduced quinoline derivatives.
Substitution: Results in various substituted quinoline compounds.
Scientific Research Applications
Antimicrobial Applications
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate exhibits significant antimicrobial activity against a variety of pathogens.
- Mechanism of Action : The compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- A study demonstrated that derivatives of fluoroquinolones, including this compound, showed potent antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Another research highlighted its efficacy in treating infections caused by multidrug-resistant strains, showcasing its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of microRNA expression involved in cancer progression.
-
Case Studies :
- In vitro studies indicated that this compound significantly reduced cell viability in ovarian cancer cells by modulating specific microRNAs associated with tumor growth .
- Another study reported that related quinolone derivatives exhibited cytotoxicity against leukemia and breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Drug Development and Synthesis
This compound serves as a valuable scaffold for the development of new therapeutic agents.
- Chemical Modifications : The ability to modify the quinolone structure allows researchers to create analogs with enhanced pharmacological profiles. For instance, substituting various functional groups can lead to compounds with improved potency and selectivity against specific targets .
- Applications in Research : This compound is often used as a reference standard in pharmacological studies aimed at discovering novel antimicrobial or anticancer agents. Its structural features make it a suitable candidate for further chemical exploration and optimization .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in bacterial and viral replication.
Interfere with DNA Synthesis: The compound can bind to DNA, interfering with its synthesis and function.
Disrupt Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.
Comparison with Similar Compounds
Table 1: Comparison of Key Quinoline-3-Carboxylate Derivatives
Research Findings and Limitations
- Synthetic Challenges: notes discontinuation of the target compound, suggesting synthesis or stability issues. This contrasts with commercially available analogs like CAS 58038-66-7 .
- Data Gaps: No direct pharmacological data exist for the target compound. Further studies are needed to validate its efficacy in drug development or material science.
Biological Activity
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The synthesis typically involves multi-step reactions starting from simpler quinolone derivatives, often employing methods such as cyclization and functional group modifications to achieve the desired structure.
Antimicrobial Activity
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription in bacteria.
Minimum Inhibitory Concentrations (MIC)
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.4 |
| Escherichia coli | 3.1 |
| Bacillus cereus | 3.5 |
| Klebsiella pneumoniae | 4.0 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial properties .
Mechanism of Action
The biological activity of this compound can be attributed to its lipophilicity, which enhances its ability to penetrate bacterial cell walls. Studies have shown that modifications at the C-7 position significantly influence antibacterial potency, where lipophilic substitutions improve efficacy against Gram-positive bacteria .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.710 nM, indicating high potency against breast cancer cells .
- Xenograft Models : In vivo experiments using xenograft models (Colo-205 and A549) revealed substantial tumor growth inhibition, suggesting potential for development as an anticancer agent .
Safety and Toxicity
While this compound exhibits potent biological activities, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies indicate low toxicity levels in animal models, making it a candidate for further development in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential substitution and esterification reactions. For analogous quinoline derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), regioselectivity during ethylation is controlled by solvent polarity, temperature, and base strength. For example, polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) favor selective carboxylate ethylation over hydroxyl groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield optimization requires monitoring reaction progression using TLC and confirming purity via HPLC (>95%) .
Q. How is structural elucidation performed for this compound and its intermediates?
- Methodological Answer : Multi-spectral analysis is critical. 1H/13C NMR identifies substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 307.12). IR spectroscopy detects carbonyl (C=O stretch at ~1700 cm⁻¹) and amine groups (N-H stretch at ~3300 cm⁻¹). Elemental analysis validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in antimicrobial activity data across structurally similar quinoline derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, substituent electronegativity (e.g., fluoro vs. chloro at position 6) impacts bacterial membrane penetration. Controlled assays (e.g., MIC testing against S. aureus and E. coli) under standardized conditions (pH 7.4, 37°C) minimize variability. Meta-analysis of published data (e.g., comparing EC₅₀ values from and ) should account for differences in bacterial strains, inoculum size, and solvent carriers (DMSO vs. water) .
Q. What strategies optimize regioselectivity during ethylation in fluoroquinoline carboxylate synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental validation uses competition reactions with isotopic labeling (e.g., ¹³C-ethyl bromide). For example, in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, higher temperatures (80–100°C) favor ethylation at the carboxylate over hydroxyl groups (4:1 product ratio) .
Q. How can analytical methods distinguish between isomeric byproducts in quinoline syntheses?
- Methodological Answer : 2D NMR techniques (e.g., COSY, NOESY) resolve spatial proximity of substituents. For example, NOE correlations between the dimethylamino group and fluorine atom confirm positional isomerism. X-ray crystallography provides definitive structural proof, as seen in related compounds (e.g., Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, with C–H···O packing interactions) .
Data Analysis and Experimental Design
Q. What experimental controls are critical for validating the biological activity of this compound?
- Methodological Answer : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls (e.g., 1% DMSO) to isolate compound-specific effects. Dose-response curves (0.1–100 µg/mL) ensure reproducibility. For cytotoxicity screening, use mammalian cell lines (e.g., HEK293) with ATP-based viability assays (e.g., CellTiter-Glo®) .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer : Optimize reflux time (8–12 hours) and catalyst loading (e.g., 10 mol% DMAP). For scale-up, switch from batch to flow chemistry to improve heat/mass transfer. Monitor intermediates via in-line FTIR to terminate reactions at peak conversion. Recrystallization (ethanol/water) enhances purity without chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
